molecular formula C7H7BrFN B1280769 2-Bromo-6-fluorobenzylamine CAS No. 261723-29-9

2-Bromo-6-fluorobenzylamine

Cat. No. B1280769
M. Wt: 204.04 g/mol
InChI Key: XWTVJPXDXFSEIH-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C7H7BrFN . It is also known by other names such as (2-Bromo-6-fluorophenyl)methanamine and Benzenemethanamine . The compound has a molecular weight of 204.04 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluorobenzylamine can be represented by the InChI string InChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 . The compound has a topological polar surface area of 26 Ų and contains 10 heavy atoms . The compound is canonicalized .


Physical And Chemical Properties Analysis

2-Bromo-6-fluorobenzylamine has a molecular weight of 204.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 202.97459 g/mol . The compound has a complexity of 110 .

Scientific Research Applications

Fluorine Substitution Effects

The effects of ring fluorination on the structural and dynamical properties of molecules like 2-fluorobenzylamine have been studied using rotational spectroscopy and quantum chemical methods. This research highlights the impact of fluorination on the flexibility and tunneling pathways of such molecules, which is crucial in understanding their behavior in various applications (Calabrese et al., 2013).

Synthesis and Application in PET Radiotracers

4-[(18)F]fluorobenzylamine, a compound related to 2-Bromo-6-fluorobenzylamine, has been synthesized for use in PET radiotracers. This synthesis showcases the application of such compounds in the field of medical imaging, contributing to the development of novel diagnostic tools (Koslowsky et al., 2010).

Liver Microsomal Metabolism Study

Research on the metabolism of halogenated anilines, including compounds similar to 2-Bromo-6-fluorobenzylamine, in rat liver microsomes has been conducted. These studies are vital for understanding the metabolic pathways and potential interactions of such compounds in biological systems (Boeren et al., 1992).

Role in Asymmetric Synthesis

The asymmetric synthesis of important medical intermediates, like l-6-[18F]fluorodopa, has been developed using compounds similar to 2-Bromo-6-fluorobenzylamine. This research underscores the role of such halogenated compounds in the synthesis of specialized pharmaceuticals (Lemaire et al., 1991).

Spectroscopic Properties Study

The halogen-substituent effect on the spectroscopic properties of benzothiazoles, closely related to 2-Bromo-6-fluorobenzylamine, has been examined. Such studies are crucial for designing and optimizing fluorophores and other spectroscopic agents (Misawa et al., 2019).

Application in Supramolecular Systems

The use of compounds like chlorobenzylamine or bromobenzylamine, similar to 2-Bromo-6-fluorobenzylamine, results in diverse supramolecular structures. This research demonstrates how varying substituents can control crystal structures in supramolecular chemistry (Tanaka et al., 2014).

properties

IUPAC Name

(2-bromo-6-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTVJPXDXFSEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477269
Record name 2-Bromo-6-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluorobenzylamine

CAS RN

261723-29-9
Record name 2-Bromo-6-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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